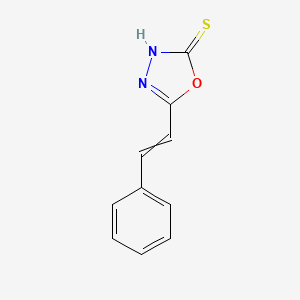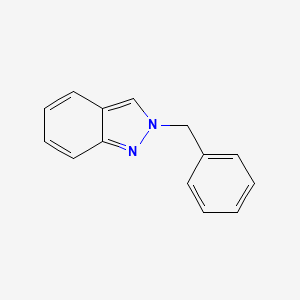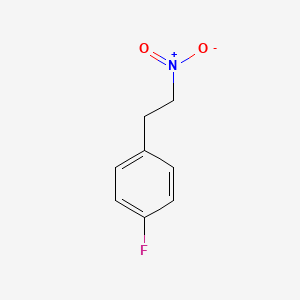
1,3,4-Oxadiazole-2(3H)-thione, 5-(2-phenylethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1,3,4-Oxadiazole-2(3H)-thione, 5-(2-phenylethenyl)- typically involves the conversion of organic acids into corresponding esters, followed by the formation of hydrazides and subsequent cyclization to form the oxadiazole ring. One common method involves the reaction of hydrazides with carbon disulfide in the presence of a base to yield the desired oxadiazole-2-thione . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1,3,4-Oxadiazole-2(3H)-thione, 5-(2-phenylethenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1,3,4-Oxadiazole-2(3H)-thione, 5-(2-phenylethenyl)- has been extensively studied for its scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Biology: Exhibits significant antimicrobial activity, making it a candidate for developing new antibiotics.
Medicine: Investigated for its anticancer properties, showing potential in inhibiting the growth of cancer cells.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides.
Wirkmechanismus
The mechanism of action of 1,3,4-Oxadiazole-2(3H)-thione, 5-(2-phenylethenyl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the function of essential enzymes in microbial cells. In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1,3,4-Oxadiazole-2(3H)-thione, 5-(2-phenylethenyl)- can be compared with other similar compounds, such as:
1,3,4-Oxadiazole-2-thiol: Shares similar structural features but differs in its biological activity and applications.
1,3,4-Oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfide: Another derivative with distinct therapeutic potential, particularly in enzyme inhibition. The uniqueness of 1,3,4-Oxadiazole-2(3H)-thione, 5-(2-phenylethenyl)- lies in its specific structural configuration, which imparts unique biological activities and makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
80549-58-2 |
|---|---|
Molekularformel |
C10H8N2OS |
Molekulargewicht |
204.25 g/mol |
IUPAC-Name |
5-(2-phenylethenyl)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C10H8N2OS/c14-10-12-11-9(13-10)7-6-8-4-2-1-3-5-8/h1-7H,(H,12,14) |
InChI-Schlüssel |
KNRDDHQQKURIEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=NNC(=S)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B11725811.png)

![2-[(furan-2-yl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile](/img/structure/B11725826.png)
![N'-[(4-Methylphenyl)methylidene]quinoline-6-carbohydrazide](/img/structure/B11725833.png)
![bis[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazine](/img/structure/B11725842.png)
![(2E)-3-{[3-(trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B11725850.png)



carbonyl}carbamate](/img/structure/B11725894.png)

![2-{[4-(2-Phenylethenyl)pyrimidin-2-yl]sulfanyl}acetonitrile](/img/structure/B11725911.png)
![8-{2-[1-(2,5-Dimethylthiophen-3-YL)ethylidene]hydrazin-1-YL}quinoline](/img/structure/B11725916.png)
![(Z)-N-[1-(3,4,5-Trimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11725920.png)
